molecular formula C7H8N2O3 B169265 (6-Methyl-5-nitropyridin-2-yl)methanol CAS No. 13603-40-2

(6-Methyl-5-nitropyridin-2-yl)methanol

Cat. No. B169265
CAS RN: 13603-40-2
M. Wt: 168.15 g/mol
InChI Key: YVGKDKNNONDERG-UHFFFAOYSA-N
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Description

“(6-Methyl-5-nitropyridin-2-yl)methanol” is a chemical compound with the CAS Number: 13603-40-2. It has a molecular weight of 168.15 and its IUPAC name is (6-methyl-5-nitro-2-pyridinyl)methanol . It is stored at room temperature and has a purity of 95%. It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for “(6-Methyl-5-nitropyridin-2-yl)methanol” is 1S/C7H8N2O3/c1-5-7 (9 (11)12)3-2-6 (4-10)8-5/h2-3,10H,4H2,1H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Methanol as a Key Component in Chemical Synthesis

Methanol, a simple alcohol, plays a crucial role in chemical synthesis and energy technologies. A study by Sarki et al. (2021) highlights its use as both a C1 synthon and H2 source in the selective N-methylation of amines. The research employed RuCl3.xH2O as a catalyst, which effectively tolerates various amines, transforming them into N-methylated products. This process also facilitated the synthesis of pharmaceutical agents such as venlafaxine and imipramine, underscoring the synthetic value of methanol in chemical reactions (Sarki et al., 2021).

Methanol in Reaction Mechanisms

Methanol's role in reaction mechanisms is also significant. For instance, Sakamoto and Plas (1977) studied the reaction of 3-chloro-6-methyW-nitropyridazine 1-oxide with methanolic ammonia, leading to various substitutions on the molecule. This research provides insight into the behavior of nitropyridazine derivatives in the presence of methanol (Sakamoto & Plas, 1977).

Coordination Chemistry

In coordination chemistry, the compound 6-methylpyridine-2-methanol has been explored. Telfer et al. (2008) examined its interaction with divalent first-row transition metal salts. The study aimed to understand the formation of hydrogen-bonded helicates, leading to diverse products such as Cu(ClO4)2 and ZnCl2. This research is crucial in understanding the chemistry of pyridine-alcohol ligands and their interactions with various metal salts (Telfer et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

(6-methyl-5-nitropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-7(9(11)12)3-2-6(4-10)8-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGKDKNNONDERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647261
Record name (6-Methyl-5-nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-5-nitropyridin-2-yl)methanol

CAS RN

13603-40-2
Record name (6-Methyl-5-nitropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-methyl-5-nitropicolinaldehyde (50 g, 329 mmol) in ethanol (200 mL) was cooled to 10° C. and sodium borohydride (5.9 g, 157 mmol) was added portion-wise. The solution was allowed to stir for one half hour, the ethanol was removed and the residue partitioned between ethyl Acetate and water, the organic phase washed with brine, and dried with magnesium sulfate and stripped. The residue was purified by column chromatography (10-40% ethyl acetate/hexanes) to give (6-methyl-5-nitropyridin-2-yl)methanol (12 g, 91%), a pale white solid. 1HNMR (CDCl3, 400 MHz) δ 2.89 (s, 3H), 3.55 (t, J=5.05, 1H), 4.83 (d, J=4.55, 2H), 7.31 (d, J=8.34, 1H), 8.31 (d, J=8.34, 1H); Exact mass calculated for C7H8N2O3: 168.05. found: 169.10 MS m/z (MH+).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two

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